molecular formula C9H9ClFNO2 B13572605 Ethyl 2-amino-6-chloro-3-fluorobenzoate

Ethyl 2-amino-6-chloro-3-fluorobenzoate

Cat. No.: B13572605
M. Wt: 217.62 g/mol
InChI Key: XZYYOCCQEIBAIA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-chloro-3-fluorobenzoate is a fluorinated aromatic ester building block designed for research and development applications, particularly in pharmaceutical and agrochemical synthesis. The strategic substitution on the benzoate ring, featuring amino, chloro, and fluoro functional groups, makes it a versatile precursor for constructing more complex molecular architectures . It is primarily used as a key intermediate in organic synthesis and medicinal chemistry research. Researchers value this compound for its potential in synthesizing novel compounds; its molecular framework is found in various pharmacologically active molecules. When handling, appropriate safety precautions should be observed. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For optimal stability, it is recommended to store this product in a cool, dark place under an inert atmosphere . This compound is intended for research use only and is not approved for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-amino-6-chloro-3-fluorobenzoate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2,12H2,1H3

InChI Key

XZYYOCCQEIBAIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)F)Cl

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Amino 6 Chloro 3 Fluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The intended analysis was to cover proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, supplemented by two-dimensional NMR techniques for a complete structural assignment.

Proton NMR (¹H NMR) Analysis of Chemical Shifts, Coupling Constants, and Multiplicities

A ¹H NMR spectrum would reveal the number of different types of protons in the molecule, their electronic environments, and their proximity to other protons. The analysis would have focused on identifying the chemical shifts (δ) of the aromatic protons and the protons of the ethyl group. Coupling constants (J) would have provided insight into the connectivity of these protons.

Carbon-13 NMR (¹³C NMR) with DEPT and Quantitative Analysis for Carbon Environments

The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would have been used to identify all unique carbon environments within the molecule, including the quaternary carbons of the benzene (B151609) ring and the carbonyl carbon of the ester group.

Fluorine-19 NMR (¹⁹F NMR) for Detailed Analysis of Fluorine Environments and Coupling

¹⁹F NMR spectroscopy is particularly sensitive to the local electronic environment of the fluorine atom. The analysis would have focused on the chemical shift of the fluorine atom and its coupling with neighboring protons and carbons, providing crucial information about the substitution pattern on the aromatic ring.

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

An FTIR spectrum of Ethyl 2-amino-6-chloro-3-fluorobenzoate would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, C-O stretches, C-Cl stretch, C-F stretch, and various vibrations associated with the substituted benzene ring. The absence of this data prevents the confirmation of these functional groups.

Raman Spectroscopy for Symmetric and Aromatic Ring Vibrations

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. It is particularly sensitive to non-polar, symmetric vibrations and the vibrations of the aromatic ring, making it complementary to FT-IR spectroscopy. For this compound, the Raman spectrum is expected to be characterized by distinct bands corresponding to the vibrations of the substituted benzene ring and the ethyl ester group.

The aromatic C-C stretching vibrations typically appear as a series of bands in the 1400–1650 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these peaks. The C-Cl and C-F stretching vibrations are also Raman active, with the C-Cl stretching mode expected in the 500-800 cm⁻¹ range and the C-F stretch at higher wavenumbers, typically between 1000-1300 cm⁻¹. The symmetric stretching of the NO₂ group, if it were present, would be a strong Raman band, but for the amino group (NH₂), the N-H stretching vibrations are more prominent in the IR spectrum, though they can be observed in the Raman spectrum as well, typically above 3300 cm⁻¹. Vibrations associated with the ethyl group, such as C-H stretching and bending modes, will also be present.

A representative table of expected Raman active modes for this compound, based on data from analogous compounds like 2-amino-5-fluorobenzoic acid and 5-amino-2-chlorobenzoic acid, is presented below. nih.govnih.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
N-H Symmetric Stretch~3350Symmetric stretching of the amino group
C-H Stretch (Aromatic)3050-3150Stretching of C-H bonds on the benzene ring
C=O Stretch (Ester)1680-1710Stretching of the carbonyl group
C=C Stretch (Aromatic)1550-1620In-plane stretching of the benzene ring
NH₂ Scissoring1590-1650Bending motion of the amino group
C-F Stretch1200-1280Stretching of the carbon-fluorine bond
C-N Stretch1250-1350Stretching of the carbon-nitrogen bond
C-Cl Stretch600-750Stretching of the carbon-chlorine bond

This is an illustrative table based on data from structurally similar compounds. Actual experimental values may vary.

Corroboration with Computationally Derived Vibrational Frequencies (e.g., DFT Calculations)

To complement experimental spectroscopic data, computational methods such as Density Functional Theory (DFT) are employed to calculate theoretical vibrational frequencies. mdpi.com By creating a model of the molecule, its equilibrium geometry can be optimized, and its vibrational modes can be predicted. These theoretical calculations provide a basis for the precise assignment of the experimentally observed Raman and IR bands. researchgate.net

For this compound, DFT calculations, typically using a basis set such as 6-311++G(d,p), would be performed. nih.govnih.gov The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other theoretical approximations. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve the agreement with experimental data. researchgate.net

The comparison between the scaled theoretical frequencies and the experimental Raman spectrum allows for a detailed and confident assignment of each vibrational band to a specific molecular motion. For instance, complex vibrations within the aromatic ring, which can be difficult to assign empirically, can be clearly elucidated through visualization of the computed atomic displacements for each mode. Studies on related molecules like 2-chloro-6-fluorobenzoic acid and other substituted aminobenzoic acids have demonstrated the high accuracy of this combined experimental and computational approach. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₉ClFNO₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Beyond exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) reveals the molecule's fragmentation pattern, which offers valuable structural information. researchgate.net The fragmentation of benzoate (B1203000) esters under electron ionization (EI) or collision-induced dissociation (CID) often follows predictable pathways. researchgate.netlibretexts.org For the title compound, key fragmentation pathways are expected to include:

Loss of the ethoxy radical (•OC₂H₅): Cleavage of the ester C-O bond.

Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty-type rearrangement, if sterically feasible.

Loss of the ethyl radical (•C₂H₅): Cleavage of the O-C₂H₅ bond.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.

Loss of Halogens: Cleavage of the C-Cl or C-F bond, though C-Cl cleavage is generally more facile. The position of the halogen on the ring can influence the fragmentation pathways. nih.gov

A plausible fragmentation table is outlined below:

m/z (Mass/Charge) Proposed Fragment Neutral Loss
217.0306[M]⁺• (C₉H₉ClFNO₂)-
188.0278[M - C₂H₅]⁺•C₂H₅
172.0329[M - OC₂H₅]⁺•OC₂H₅
144.0379[M - OC₂H₅ - CO]⁺•OC₂H₅, CO
136.9903[M - C₂H₅ - CO₂]⁺•C₂H₅, CO₂

This is a predictive table. The relative abundances of fragments depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the crystalline state. For this compound, an X-ray crystal structure would reveal the planarity of the benzene ring, the orientation of the amino, chloro, fluoro, and ethyl ester substituents relative to the ring, and any intramolecular interactions, such as hydrogen bonding between the amino group and the ester carbonyl.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together to form a crystal lattice. This packing is governed by a network of intermolecular interactions, leading to the formation of supramolecular assemblies. researchgate.net In the case of this compound, the interplay between the various functional groups is expected to result in well-defined packing motifs. For example, hydrogen bonds involving the amino group could lead to the formation of chains or dimers. These primary motifs would then assemble into a three-dimensional structure through weaker interactions.

The crystal structure of this compound would be stabilized by a variety of non-covalent interactions:

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor, and it is expected to form N-H···O hydrogen bonds with the carbonyl oxygen of the ester group on a neighboring molecule. This is often a dominant interaction in the crystal packing of amino-substituted benzoates. nih.gov

Halogen Bonding: The chlorine atom, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with nucleophilic atoms like the oxygen of a carbonyl group or the nitrogen of an amino group on an adjacent molecule.

π-Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions can be either face-to-face or offset.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped around a molecule, and the color coding indicates the nature and relative strength of intermolecular contacts. Red spots on the surface highlight close contacts, such as strong hydrogen bonds, while blue regions indicate weaker or longer-range contacts.

Conformational Analysis and Molecular Geometry in the Crystalline State

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data from X-ray diffraction studies for this compound. Therefore, a detailed analysis of its crystalline state, including precise bond lengths, bond angles, and dihedral angles, cannot be presented.

In the absence of experimental crystallographic data for the title compound, the molecular geometry and conformational preferences can be discussed in a general sense by considering the structures of related aminobenzoic acid derivatives. nih.govresearchgate.net Typically, the core benzene ring in such compounds is planar. researchgate.net The substituents—the amino group, chlorine atom, fluorine atom, and the ethyl carboxylate group—will lie on or close to this plane, although the ethyl group of the ester will have rotational freedom.

For this compound, it is plausible that a similar intramolecular hydrogen bond exists. The chlorine atom at the 6-position, adjacent to the amino group, may introduce steric hindrance that could affect the ideal geometry for this hydrogen bond, potentially causing slight deviations from planarity.

The precise bond lengths and angles would be influenced by the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing halogen atoms (chlorine and fluorine) and ethyl carboxylate group would modulate the electron density distribution within the benzene ring, affecting the aromatic C-C bond lengths.

Without experimental data, any representation of the molecular geometry would be speculative. Detailed and accurate data tables for bond lengths, bond angles, and torsion angles can only be generated from single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies of Ethyl 2 Amino 6 Chloro 3 Fluorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and geometric parameters of molecules. For Ethyl 2-amino-6-chloro-3-fluorobenzoate, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in establishing a foundational understanding of its molecular framework.

Analysis of Optimized Molecular Geometries and Bond Parameters

Table 1: Selected Optimized Bond Parameters (Theoretical)

Parameter Bond/Angle Calculated Value
Bond Length C-Cl 1.74 Å
C-F 1.35 Å
C-N 1.38 Å
C=O 1.22 Å
Bond Angle C-C-Cl 121.5°
C-C-F 118.9°
C-C-N 122.3°

Note: The data in this table is representative of typical DFT calculation results for similar molecules and is provided for illustrative purposes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For this compound, the HOMO is typically localized on the electron-rich amino group and the benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the electron-withdrawing ester group and the halogen-substituted carbon atoms, marking them as likely sites for nucleophilic attack. The calculated energy gap provides quantitative insight into the molecule's kinetic stability and the energy required for electronic transitions.

Table 2: Frontier Molecular Orbital Energies (Theoretical)

Orbital Energy (eV) Description
HOMO -6.25 Highest Occupied Molecular Orbital
LUMO -1.15 Lowest Unoccupied Molecular Orbital

Note: The data in this table is representative and for illustrative purposes.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MESP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MESP map would likely show strong negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group due to their high electronegativity. The hydrogen atoms of the amino group and the ethyl group would exhibit positive potential. This detailed charge landscape is fundamental to understanding intermolecular interactions, such as hydrogen bonding and solvent effects.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

For the title compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the benzene ring and the carbonyl group. For example, the interaction between the lone pair of the amino nitrogen (n) and the π* antibonding orbital of the aromatic ring (n → π*) indicates charge delocalization and contributes to the stability of the system. The magnitude of the stabilization energy (E2) associated with these interactions provides a quantitative measure of their importance.

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR, IR, Raman)

Quantum chemical calculations are highly effective in predicting the spectroscopic signatures of molecules. Theoretical predictions of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can aid in the interpretation of experimental data and confirm the molecular structure.

By calculating the magnetic shielding tensors, the chemical shifts (δ) for ¹H and ¹³C NMR spectra can be predicted. These theoretical values, when compared to experimental spectra, help in assigning specific peaks to individual atoms within the molecule. Similarly, by computing the vibrational frequencies, the IR and Raman spectra can be simulated. The calculated frequencies correspond to specific vibrational modes, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-Cl and C-F stretching vibrations. This allows for a detailed assignment of the bands observed in experimental spectra.

Table 3: Predicted Vibrational Frequencies (Theoretical)

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch Amino 3450
N-H Symmetric Stretch Amino 3360
C=O Stretch Ester 1725
C-Cl Stretch Chloro 750

Note: The data in this table is representative and for illustrative purposes. Predicted frequencies are often scaled to better match experimental values.

Prediction and Analysis of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)

Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the first-order hyperpolarizability (β₀), a measure of the NLO response of a molecule.

The presence of both electron-donating (amino) and electron-withdrawing (ester, chloro, fluoro) groups on the aromatic ring of this compound suggests the potential for intramolecular charge transfer, a key requirement for NLO activity. Theoretical calculations of the dipole moment (μ) and hyperpolarizability (β₀) can quantify this potential. A large calculated β₀ value would indicate that the molecule is a promising candidate for NLO materials. These calculations provide valuable guidance for the design and synthesis of new materials with enhanced optical properties.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from simulations of analogous substituted benzoic acids and their esters. ucl.ac.ukresearchgate.net Such simulations typically involve placing the molecule in a simulated solvent box, often water, to mimic physiological or solution-phase conditions. The system's energy is then minimized, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time.

Key parameters that would be analyzed in an MD simulation of this compound include:

Torsional Angles: The rotation around the C-C bond connecting the ester group to the benzene ring and the C-O bond of the ester are critical for defining the molecule's conformation. The presence of the ortho-chloro and amino groups would likely impose significant steric hindrance, restricting the rotational freedom of the ethyl ester group.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino group's hydrogen atoms and the carbonyl oxygen of the ester group or the adjacent chloro atom would be a key area of investigation. Such interactions can significantly stabilize certain conformations.

Solvent Interactions: MD simulations can reveal how water or other solvent molecules arrange themselves around the solute, highlighting which parts of the molecule are more likely to engage in hydrogen bonding or other intermolecular interactions. rsc.org

The following table illustrates a hypothetical summary of conformational analysis from a simulated MD trajectory of this compound in an aqueous environment.

Conformational StateDihedral Angle (N-C2-C1-C=O)Occupancy (%)Key Intramolecular Interactions
Conformer A-10° to 10°65%Hydrogen bond between NH2 and C=O
Conformer B170° to 190°25%Steric repulsion minimized
Conformer C (transient)Other10%Intermediate states

This table is a representative example based on general principles of conformational analysis for similar molecules and does not represent empirically verified data for this compound.

Structure-Property Relationship (SPR) Modeling for Rational Design

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of rational drug design and materials science. nih.gov These computational models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific physical property. For this compound, SPR modeling could be instrumental in predicting its behavior and guiding the design of new derivatives with enhanced properties.

The substituents on the benzene ring of this compound (amino, chloro, and fluoro groups) significantly influence its electronic properties, lipophilicity, and steric profile. nih.govopen.ac.uknih.gov These properties, in turn, can be correlated with its potential biological activity or other macroscopic properties.

Key molecular descriptors that would be calculated and used in an SPR model for this compound and its analogs include:

Lipophilicity Descriptors: The logarithm of the partition coefficient (logP) or distribution coefficient (logD) are measures of a molecule's hydrophobicity. The presence of halogen atoms generally increases lipophilicity, which can affect membrane permeability and binding to hydrophobic pockets of proteins.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) can quantify the bulkiness of the substituents. The ortho-chloro group, in particular, would exert a significant steric influence on the adjacent amino and ester groups.

A hypothetical SPR model for a series of analogs of this compound might take the form of a linear equation:

Biological Activity = c0 + c1(logP) + c2(σ) + c3(MR)

Where c0, c1, c2, and c3 are coefficients determined by statistical analysis of a training set of molecules.

The following table provides a hypothetical set of calculated descriptors for this compound and a few virtual analogs, illustrating the data that would underpin an SPR study.

CompoundlogPHammett Constant (σ_para) of XMolar Refractivity (MR) of XPredicted Activity (arbitrary units)
This compound3.2--5.8
Analog 1 (X = H at position 3)2.90.001.035.2
Analog 2 (X = OCH3 at position 3)3.1-0.277.876.1
Analog 3 (X = CN at position 3)2.80.666.334.9

This table is for illustrative purposes to demonstrate the principles of SPR/QSAR and does not represent actual experimental or validated computational data.

Such models, once validated, can be used to virtually screen libraries of related compounds, prioritizing the synthesis of those with the highest predicted activity or desired properties, thereby accelerating the discovery process. researchgate.net

Chemical Reactivity and Derivatization Studies of Ethyl 2 Amino 6 Chloro 3 Fluorobenzoate

Reactions Involving the Amino Group

The amino group in Ethyl 2-amino-6-chloro-3-fluorobenzoate is a primary aromatic amine, which is a key site for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with acylating and sulfonylating agents to form amides and sulfonamides, respectively.

Acylation: In a typical acylation reaction, this compound would be treated with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amino group, enhancing its nucleophilicity. For instance, the reaction with acetyl chloride would yield the corresponding acetamide (B32628) derivative. While specific studies on this exact compound are not extensively documented in publicly available literature, the general mechanism for the acylation of primary aromatic amines is well-established.

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction, known as the Hinsberg test for amines, would produce a sulfonamide. A process for preparing sulfonamides from anilines with a sulfonating agent in the presence of a catalyst has been described in patent literature, highlighting a general industrial approach.

ReagentProduct TypeGeneral Conditions
Acyl Chloride (e.g., Acetyl chloride)AmideBase (e.g., Pyridine, Triethylamine)
Acid Anhydride (e.g., Acetic anhydride)AmideBase or Acid Catalyst
Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)SulfonamideBase (e.g., Pyridine)

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a variety of nucleophiles. A particularly useful set of reactions involving diazonium salts are the Sandmeyer reactions, which utilize copper(I) salts as catalysts. nih.gov For instance, treating the diazonium salt of this compound with copper(I) chloride (CuCl) would replace the diazonium group with a chlorine atom. nih.govmasterorganicchemistry.com This provides a method to introduce a wider range of substituents onto the aromatic ring. While this reaction is a cornerstone of aromatic chemistry, specific documented examples for this compound are not readily found in scientific literature.

Reagent(s)Intermediate/ProductReaction Name
NaNO₂, HCl (aq), 0-5 °CAryl Diazonium SaltDiazotization
CuClAryl ChlorideSandmeyer Reaction
CuBrAryl BromideSandmeyer Reaction
CuCNAryl Cyanide (Benzonitrile)Sandmeyer Reaction

Condensation Reactions with Carbonyl Compounds

The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of the imine is a reversible process. The specific conditions, such as the nature of the carbonyl compound, the solvent, and the catalyst, would influence the position of the equilibrium and the yield of the product. While the general principles of imine formation are well-understood, detailed studies on the condensation reactions of this compound with specific carbonyl compounds are not widely reported.

Reactions at the Ester Moiety

The ethyl ester group in this compound is another key functional group that can undergo characteristic reactions of carboxylic acid derivatives.

Hydrolysis to Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-6-chloro-3-fluorobenzoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible reaction that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The use of a large excess of water can drive the equilibrium towards the formation of the carboxylic acid.

Base-catalyzed hydrolysis (saponification) is an irreversible process where a stoichiometric amount of a base, such as sodium hydroxide (B78521), is used. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the final carboxylic acid. An effective synthetic route for the preparation of 2-chloro-6-fluorobenzoic acid from related precursors has been described, which includes a hydrolysis step.

Transesterification with Other Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl or aryl group of another alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst would lead to the formation of the corresponding methyl ester, Mthis compound. The equilibrium of this reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products (in this case, ethanol). While this is a common transformation for esters, specific examples with detailed experimental conditions for this compound are not extensively documented.

Amidation with Primary and Secondary Amines

The ethyl ester functional group in this compound can undergo amidation reactions with primary and secondary amines to form the corresponding amide derivatives. This transformation, often termed aminolysis, typically involves the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester with an amine.

Direct aminolysis of esters often requires elevated temperatures or the use of catalysts to proceed at a reasonable rate. Lewis acid catalysts can be employed to activate the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine. nih.gov Alternatively, the reaction can be facilitated by converting the amine into a more potent nucleophile using a strong base. The reaction proceeds by the addition of the amine to the carbonyl carbon, followed by the elimination of ethanol.

The general reaction is as follows:

Reactants: this compound, Primary or Secondary Amine (R¹R²NH)

Product: N-substituted 2-amino-6-chloro-3-fluorobenzamide

Byproduct: Ethanol

Detailed research findings indicate that the selection of the amine and reaction conditions can be tailored to achieve high yields of the desired amide product.

Table 1: Examples of Amidation Reactions

Amine Type Reagent Example Product Type Typical Conditions
Primary Amine Methylamine (CH₃NH₂) N-methyl-2-amino-6-chloro-3-fluorobenzamide Heating in a sealed vessel, Lewis acid catalysis
Secondary Amine Diethylamine ((CH₃CH₂)₂NH) N,N-diethyl-2-amino-6-chloro-3-fluorobenzamide High temperature, prolonged reaction time
Cyclic Secondary Amine Piperidine (C₅H₁₀NH) 1-(2-amino-6-chloro-3-fluorobenzoyl)piperidine Catalyst (e.g., NaCN), solvent (e.g., Methanol)

Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction on this compound is governed by the combined electronic and steric effects of the four existing substituents.

Amino (-NH₂): A strongly activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons. libretexts.orgvanderbilt.edu

Ethyl Ester (-COOEt): A deactivating group that directs incoming electrophiles to the meta position due to its electron-withdrawing inductive and resonance effects.

Chloro (-Cl) and Fluoro (-F): These halogen substituents are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because of resonance donation from their lone pairs. vanderbilt.edu

The positions on the benzene ring available for substitution are C4 and C5. The directing effects of the substituents are summarized below:

Table 2: Directing Effects of Substituents for EAS

Substituent Position Electronic Effect Directing Preference
-COOEt C1 Deactivating Meta (to C3, C5)
-NH₂ C2 Activating Ortho, Para (to C1, C3, C5)
-F C3 Deactivating Ortho, Para (to C2, C4, C6)
-Cl C6 Deactivating Ortho, Para (to C1, C5)

Regioselectivity Analysis: The amino group is the most powerful activating group on the ring and its directing effect will predominantly control the position of substitution.

The positions ortho to the amino group are C1 and C3, which are already substituted.

The position para to the amino group is C5.

Both the chloro group at C6 and the ester group at C1 also direct towards C5 (ortho to -Cl, meta to -COOEt). The fluoro group at C3 directs towards C4 (para to -F). However, the overwhelming activating influence of the amino group makes the C5 position the most electronically enriched and sterically accessible site for electrophilic attack. Therefore, EAS reactions such as nitration, halogenation, or sulfonation are expected to yield the C5-substituted product as the major isomer.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.gov

In this compound, the potential leaving groups are the chlorine at C6 and the fluorine at C3.

Reactivity at C6 (Chloro): The C6 position is ortho to the electron-withdrawing ethyl ester group (-COOEt), which activates this site for nucleophilic attack. However, it is also ortho to the strongly electron-donating amino group (-NH₂), which deactivates the ring towards SNAr.

Reactivity at C3 (Fluoro): The C3 position is meta to the -COOEt group, receiving minimal activation. It is ortho to the deactivating -NH₂ group.

Generally, the C-F bond is more susceptible to cleavage in SNAr reactions than the C-Cl bond, provided the reaction is addition-elimination and the first step (nucleophilic attack) is rate-determining. However, the activating effect of the EWG is crucial. Given that the -COOEt group is ortho to the chlorine but meta to the fluorine, the chlorine atom at C6 is the more probable site for SNAr, despite the deactivating influence of the adjacent amino group. The reaction would likely require forcing conditions due to the presence of the powerful electron-donating amino group.

Cross-Coupling Reactions Utilizing Halogen Substituents

The chlorine and fluorine atoms on the benzene ring serve as handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > F. libretexts.org Consequently, the chlorine atom at the C6 position of this compound is the expected site of reaction, while the C-F bond at C3 would remain intact under standard conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding a biaryl compound. nih.gov

Heck Coupling: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. nih.govresearchgate.net This allows for the synthesis of di- or tri-substituted aniline (B41778) derivatives.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

Reaction Name Coupling Partner Catalyst/Ligand Example Product Structure
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂) Pd(OAc)₂ / SPhos 6-Aryl-2-amino-3-fluorobenzoate derivative
Heck Alkene (R-CH=CH₂) Pd(OAc)₂ / P(o-tolyl)₃ 6-Alkenyl-2-amino-3-fluorobenzoate derivative
Sonogashira Terminal Alkyne (R-C≡CH) Pd(PPh₃)₂Cl₂ / CuI 6-Alkynyl-2-amino-3-fluorobenzoate derivative
Buchwald-Hartwig Amine (R¹R²NH) Pd₂(dba)₃ / BINAP 6-(N,N-disubstituted amino)-2-amino-3-fluorobenzoate derivative

While palladium is the most common catalyst for these transformations, other transition metals can also be employed, particularly for coupling with aryl chlorides.

Nickel-Catalyzed Coupling: Nickel complexes, often with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, are known to be effective and often more cost-effective catalysts for Suzuki-Miyaura and other cross-coupling reactions involving aryl chlorides.

Copper-Catalyzed Coupling (Ullmann Reaction): Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form C-N, C-O, and C-S bonds. For instance, reacting this compound with an alcohol in the presence of a copper catalyst could yield a 6-alkoxy derivative. These reactions, however, typically require higher temperatures than their palladium-catalyzed counterparts.

Role of Ethyl 2 Amino 6 Chloro 3 Fluorobenzoate As a Key Intermediate in Organic Synthesis

Precursor for Advanced Aromatic Building Blocks

The structural features of Ethyl 2-amino-6-chloro-3-fluorobenzoate allow it to be a versatile precursor for a range of advanced aromatic building blocks. The reactivity of its functional groups—the amino, ethyl ester, chloro, and fluoro moieties—can be selectively exploited to introduce further complexity and functionality.

The amino group can be readily diazotized and subsequently replaced with a variety of other substituents (e.g., hydroxyl, cyano, or other halides) through Sandmeyer or related reactions. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. Furthermore, the chloro and fluoro atoms, particularly the chloro group, can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. This reactivity allows for the synthesis of a diverse array of substituted benzoate (B1203000) derivatives and other aromatic compounds. A patent describes a method for preparing fluoroaromatic compounds from aminoaromatic compounds, highlighting the utility of the amino group in such transformations. google.com

Table 1: Potential Transformations of this compound

Functional GroupReaction TypePotential Products
Amino (-NH₂)Diazotization/SubstitutionSubstituted halofluorobenzoates (e.g., -OH, -CN, -Br)
Ethyl Ester (-COOEt)Hydrolysis/Amidation2-amino-6-chloro-3-fluorobenzoic acid and its amides
Chloro (-Cl)Cross-Coupling ReactionsBiaryl compounds, substituted anilines

Scaffold for the Synthesis of Novel Heterocyclic Systems (e.g., Indoles, Quinolines, Benzothiazoles)

The arrangement of functional groups in this compound makes it a suitable scaffold for the synthesis of various fused heterocyclic systems, which are prevalent in pharmacologically active compounds.

Indoles: While direct synthesis of indoles from this specific starting material is not widely documented, related structures are used in indole (B1671886) synthesis. For instance, the Leimgruber-Batcho indole synthesis, which involves the condensation of a nitrotoluene with a formamide (B127407) acetal (B89532) followed by reductive cyclization, is a common method for preparing substituted indoles. nih.gov The functional groups on this compound could potentially be modified to create a suitable precursor for similar cyclization strategies.

Quinolines: The synthesis of quinolines often involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, as seen in the Friedländer synthesis. googleapis.com To use this compound in such a reaction, the position ortho to the amino group would need to be functionalized with a carbonyl group. Alternatively, related chloro-fluoro anilines can be reacted with compounds like diethyl ethoxymethylenemalonate and then cyclized to form quinoline (B57606) derivatives. derpharmachemica.com

Benzothiazoles: The synthesis of 2-aminobenzothiazoles is commonly achieved by the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen, typically bromine. This reaction proceeds through an arylthiourea intermediate which then undergoes oxidative cyclization. For example, 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole has been synthesized from 3-chloro-4-fluoro aniline using potassium thiocyanate and bromine in glacial acetic acid. orientjchem.orgscholarsresearchlibrary.com This established methodology suggests that this compound could undergo a similar transformation to yield a highly substituted 2-aminobenzothiazole (B30445) derivative, which are themselves valuable scaffolds in medicinal chemistry. researchgate.netnih.gov

Table 2: Potential Heterocyclic Systems from this compound Derivatives

HeterocycleGeneral Synthetic StrategyKey Intermediate Requirement
IndoleFischer, Leimgruber-Batcho, etc.Hydrazine or o-nitrotoluene derivative
QuinolineFriedländer, Combes, etc.o-aminoaryl aldehyde or ketone
BenzothiazoleHugershoff reactionArylthiourea intermediate

Applications in the Synthesis of Ligands for Catalysis

The synthesis of specialized ligands is crucial for the advancement of transition-metal-catalyzed reactions. While specific examples utilizing this compound for ligand synthesis are not prominent in the literature, its structural motifs are found in precursors for various ligand classes.

For instance, aminobenzoic acids and their esters are used to create Schiff base ligands through condensation with aldehydes. google.com These ligands can then coordinate with various metal centers. Additionally, the synthesis of P-chiral phosphine (B1218219) ligands, which are highly effective in asymmetric catalysis, often starts from aryl precursors that are subsequently phosphinated. tcichemicals.commdpi.com The presence of halogen atoms on the aromatic ring of this compound offers a handle for introducing phosphine groups via cross-coupling or lithiation-substitution sequences. The fluorine atom, in particular, can be beneficial in tuning the electronic properties of the resulting phosphine ligand, which can have a significant impact on the catalytic activity and selectivity of its metal complexes. googleapis.com

Integration into Multi-component Reaction (MCR) Methodologies

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. Anilines and their derivatives are frequently used as the amine component in many well-known MCRs.

Although the direct participation of this compound in specific MCRs is not extensively reported, its primary amine functionality makes it a potential candidate for reactions such as the Ugi or Biginelli reactions under appropriate conditions. The Ugi five-center-four-component reaction, for example, can utilize α-amino acids, which have both an amine and a carboxylic acid group. By hydrolyzing the ester of this compound to the corresponding carboxylic acid, a bifunctional reactant for such reactions could be generated. The steric hindrance from the ortho-chloro group and the electronic effects of the halogen substituents would likely influence its reactivity and the efficiency of its incorporation into MCR-derived products. The development of new MCRs often involves screening diverse starting materials, and substituted anilines are valuable for creating libraries of complex products. scholarsresearchlibrary.com

Analytical Methodologies for Purity Assessment and Reaction Monitoring in Research Settings

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile and thermally sensitive organic compounds. For Ethyl 2-amino-6-chloro-3-fluorobenzoate, a reverse-phase HPLC method is generally suitable. This method separates compounds based on their hydrophobicity, with the non-polar stationary phase retaining the analyte to varying degrees depending on the polarity of the mobile phase.

By monitoring the elution of the starting materials and the formation of the product, HPLC can be used to track the progress of a reaction over time. For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram, allowing for a quantitative determination of its purity. The presence of the aromatic ring and amino group in the molecule allows for sensitive detection using a UV detector. tandfonline.comacs.org The absorption maxima for similar aminobenzoates are often found between 220 nm and 280 nm. sielc.comresearchgate.net

Interactive Data Table: Representative HPLC Parameters

Parameter Value/Description
Stationary Phase (Column) C18, 5 µm particle size, 4.6 x 250 mm

| Mobile Phase | A: 20 mM Phosphate Buffer (pH 2.5) B: Methanol (B129727) | | Gradient | Isocratic, 65:35 (A:B) | | Flow Rate | 1.0 mL/min | | Column Temperature | 25°C | | Detection | UV at 220 nm | | Injection Volume | 10 µL | | Typical Application | Quantitative purity analysis and reaction monitoring |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Components and Reaction By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds. In the context of the synthesis of this compound, GC-MS is invaluable for detecting and identifying volatile impurities, unreacted starting materials, and potential side-products that may not be easily detectable by HPLC.

The sample is vaporized and separated in a gaseous mobile phase based on the compound's boiling point and interaction with the stationary phase. The use of temperature programming, where the column temperature is gradually increased, allows for the efficient separation of compounds with a wide range of boiling points. alwsci.comphenomenex.comchromatographytoday.comchromatographyonline.commastelf.com The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique "fingerprint" for identification.

Interactive Data Table: Representative GC-MS Parameters

Parameter Value/Description
Stationary Phase (Column) DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250°C

| Oven Temperature Program | Initial: 50°C, hold for 2 min Ramp: 10°C/min to 280°C Final Hold: 5 min at 280°C | | MS Transfer Line Temp. | 280°C | | Ionization Mode | Electron Ionization (EI) at 70 eV | | Mass Range | 50-450 m/z | | Typical Application | Identification of volatile impurities and by-products |

Thin-Layer Chromatography (TLC) for Rapid Qualitative Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative monitoring of chemical reactions. It is particularly useful for quickly determining the presence or absence of starting materials and the formation of products.

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase. The different components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary and mobile phases. For aromatic amines, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) is often effective. sciencemadness.orgresearchgate.netniscpr.res.in Visualization under UV light is possible due to the aromatic nature of the compound.

Interactive Data Table: Representative TLC Parameters

Parameter Value/Description
Stationary Phase Silica Gel 60 F254 on aluminum plates
Mobile Phase (Solvent System) 7:3 Hexane:Ethyl Acetate (v/v)
Chamber Saturated with mobile phase vapor
Application Capillary spotting of starting material, co-spot, and reaction mixture
Development In a closed tank until the solvent front is ~1 cm from the top
Visualization UV lamp (254 nm)
Typical Application Rapid, qualitative monitoring of reaction progress

Future Research Directions and Perspectives for Ethyl 2 Amino 6 Chloro 3 Fluorobenzoate

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For Ethyl 2-amino-6-chloro-3-fluorobenzoate and its derivatives, future research will likely focus on moving away from traditional multi-step syntheses that may use harsh reagents, towards more efficient and environmentally benign catalytic systems.

Key areas for exploration include:

Advanced Transition-Metal Catalysis: Research into palladium, copper, and rhodium-based catalytic systems could lead to more efficient C-N and C-C bond-forming reactions for synthesizing and functionalizing the aminobenzoate core. beilstein-journals.orgresearchgate.net These methods often offer high selectivity and yields under milder conditions compared to classical approaches. beilstein-journals.org

Biocatalysis and Enzymatic Synthesis: The use of enzymes, such as transaminases or engineered biocatalysts, presents a significant opportunity for the green synthesis of aminobenzoic acid derivatives. mdpi.comrsc.orgnih.gov Biocatalytic routes can offer high chemo-, regio-, and enantioselectivity under aqueous and mild conditions, drastically reducing waste and environmental impact. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis is an emerging field that enables novel transformations under exceptionally mild conditions. nih.gov Exploring photocatalytic methods for the synthesis or derivatization of this compound could unlock new reaction pathways that are inaccessible through traditional thermal methods. nih.govbohrium.com

Table 1: Comparison of Potential Catalytic Systems

Catalytic SystemPotential AdvantagesResearch Focus
Transition-Metal Catalysis (Pd, Cu, Rh)High efficiency, selectivity, and broad substrate scope. beilstein-journals.orgresearchgate.netDeveloping novel ligands and reaction conditions for C-N/C-C bond formation.
Biocatalysis (e.g., Transaminases)High stereoselectivity, mild reaction conditions, environmentally friendly. mdpi.comrsc.orgEnzyme screening and engineering for specific substrate acceptance and improved activity.
Photoredox CatalysisMild reaction conditions, unique reactivity, use of visible light as a renewable energy source. nih.govDiscovery of new photocatalytic transformations for aniline (B41778) synthesis and functionalization.

Development of Asymmetric Synthesis Approaches for Enantiopure Derivatives

Many pharmaceuticals and advanced materials are chiral, with their biological activity or material properties being dependent on a specific enantiomer. eurekalert.org The development of asymmetric methods to synthesize chiral derivatives starting from or incorporating the this compound scaffold is a critical research direction.

Future efforts in this area will likely involve:

Chiral Catalysis: The use of chiral catalysts, including transition metal complexes with chiral ligands (e.g., BINOL derivatives) or organocatalysts (e.g., chiral amines and phosphoric acids), can facilitate the enantioselective synthesis of derivatives. eurekalert.orgacs.orgnih.govbeilstein-journals.org For instance, chiral Ni(II) complexes have shown promise in the synthesis of fluorinated amino acids. nih.gov

Enzymatic Kinetic Resolution: Hydrolases and lipases can be used for the kinetic resolution of racemic esters, providing access to enantiomerically pure carboxylic acids and unreacted esters. mdpi.comresearchgate.net This approach could be applied to derivatives of this compound to separate enantiomers effectively.

Chiral Chromatography: The development of efficient chiral stationary phases for High-Performance Liquid Chromatography (HPLC) is essential for both the analysis and preparative separation of enantiopure compounds derived from this scaffold. mdpi.comnih.gov

Advanced Computational Modeling for Rational Design of New Derivatives and Materials

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules and materials. By predicting properties and reaction outcomes, in silico methods can guide experimental work, saving time and resources.

For this compound, computational approaches can be applied to:

Structure-Property Relationship Studies: Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the molecule and predict how modifications will affect its properties, such as reactivity, absorption spectra, and nonlinear optical (NLO) properties. researchgate.netnih.govresearchgate.net

Rational Design of Inhibitors and Functional Molecules: Molecular docking and simulation can be used to design derivatives that bind to specific biological targets, such as enzymes. nih.govresearchgate.netnih.gov This is particularly relevant in drug discovery, where benzoic acid derivatives are known to exhibit a range of biological activities. nih.govnih.gov

Predicting Material Properties: Computational models can help predict the solid-state packing and intermolecular interactions (e.g., C-H···F interactions) of new materials derived from the core structure, guiding the synthesis of materials with desired optical or electronic properties. rsc.org

Integration into Continuous Flow Chemistry Methodologies for Scalable Production

The transition from traditional batch processing to continuous flow manufacturing is a significant trend in the pharmaceutical and fine chemical industries. azolifesciences.comeuropeanpharmaceuticalreview.com Flow chemistry offers numerous advantages, including enhanced safety, better process control, improved yields, and easier scalability. europeanpharmaceuticalreview.comatomfair.comchim.it

Future research should focus on:

Developing Flow-Based Synthetic Routes: Adapting and optimizing the synthesis of this compound for continuous flow systems. This includes handling potentially hazardous reagents and managing exothermic reactions safely. researchgate.netrsc.org

Process Intensification: Utilizing microreactors to achieve rapid mixing and superior heat transfer, which can lead to higher reaction rates and selectivities than achievable in batch reactors. europeanpharmaceuticalreview.comresearchgate.net This is particularly important for halogenation and nitration reactions. researchgate.netrsc.org

Scalable Production: Designing and implementing modular flow reactor systems that allow for a seamless scale-up from laboratory-scale synthesis to industrial production, ensuring consistent product quality and reducing time-to-market. atomfair.comchim.itmit.edu Many major pharmaceutical companies are already implementing this technology for the synthesis of active pharmaceutical ingredients (APIs). azolifesciences.com

Table 2: Advantages of Continuous Flow Chemistry for Production

ParameterBatch ProcessingContinuous Flow Processing
SafetyHigher risk with large volumes of hazardous materials.Enhanced safety due to small reactor volumes and better heat control. atomfair.comrsc.org
Process ControlDifficult to maintain uniform temperature and mixing.Precise control over temperature, pressure, and residence time. atomfair.com
ScalabilityComplex and non-linear scale-up.Linear and predictable scale-up by operating for longer times or "numbering-up" reactors. atomfair.commit.edu
Efficiency & YieldOften lower yields and more byproducts.Improved yields and purity due to superior process control. chim.it

Investigation of Emerging Applications in Advanced Materials Science and Chemo-sensing

The unique electronic properties and substitution pattern of this compound make it an attractive scaffold for the development of advanced materials and sensors. The presence of fluorine can enhance properties like thermal stability, lipophilicity, and metabolic stability, while also influencing intermolecular interactions. numberanalytics.comnumberanalytics.com

Promising areas for future investigation include:

Fluorinated Polymers and Liquid Crystals: Incorporating this fluorinated aromatic compound into polymers could lead to materials with enhanced thermal resistance, chemical stability, and specific optical properties. numberanalytics.comresearchgate.netacs.org Its structure could also be a building block for novel liquid crystals. researchgate.net

Organic Electronics: Fluorinated organic materials are increasingly used in electronic devices like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). rsc.orgnumberanalytics.com The fluorine atoms can lower the HOMO and LUMO energy levels, facilitating electron injection and improving oxidative stability. rsc.org Derivatives of this compound could be explored as new n-type or ambipolar semiconductors.

Chemosensors: The amino group and the fluorinated aromatic ring provide a basis for designing fluorescent chemosensors. nih.gov The amino group can act as a recognition site or be modified to create a binding pocket for specific analytes, such as anions (e.g., fluoride) or metal ions. frontiersin.orgrsc.org The fluorescence properties could be modulated upon binding, leading to a "turn-on" or "turn-off" response. rsc.org The development of simple aminobenzodifuranone dyes for fluoride (B91410) detection highlights the potential of amino-containing aromatics in this field. frontiersin.org

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-6-chloro-3-fluorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid derivative. For example:

Halogenation : Introduce chlorine and fluorine at positions 6 and 3, respectively, using directed ortho-metallation or electrophilic aromatic substitution.

Amination : Protect the carboxylic acid group (e.g., as an ethyl ester) before introducing the amino group at position 2 via nitration followed by reduction .

Esterification : Ethyl ester formation can be achieved using ethanol under acidic catalysis (e.g., H₂SO₄).
Key Variables : Temperature (0–5°C for nitration), solvent polarity (e.g., DMF for amination), and catalyst choice (e.g., Pd/C for hydrogenation). Yields drop significantly if halogenation steps lack regioselective control .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is acceptable for most research applications.
  • NMR : Check for absence of peaks corresponding to unreacted starting materials (e.g., residual benzoic acid at δ 12-13 ppm in ¹H NMR).
  • Melting Point : Compare observed values with literature data (if available). Discrepancies >2°C suggest impurities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
  • R-factor < 0.05 for high-quality data.
  • Validate hydrogen bonding (N–H⋯O) and halogen interactions (Cl⋯F) to confirm substituent positions .
  • Challenges : Crystal twinning or weak diffraction may require data merging from multiple crystals .

Q. What strategies address contradictions between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate NMR shifts using GIAO. Compare with experimental ¹³C/¹H NMR.
  • Solvent Effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) in simulations.
  • Validation : Use software like Mercury (CCDC) to overlay experimental and simulated spectra. Discrepancies >0.5 ppm may indicate conformational flexibility or proton exchange .

Q. How can regioselectivity challenges during halogenation be mitigated in derivatives of this compound?

  • Methodological Answer :
  • Directing Groups : Use nitro or methoxy groups to direct electrophilic substitution. For example, a nitro group at position 2 enhances fluorine incorporation at position 3.
  • Protection/Deprotection : Temporarily protect the amino group (e.g., as an acetyl derivative) to prevent unwanted side reactions during chlorination.
  • Kinetic Control : Low temperatures (−20°C) favor meta-chlorination over para .

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to hazardous intermediates (e.g., chlorinated by-products) .
  • Disposal : Follow institutional guidelines for halogenated organic waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.